1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene
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Overview
Description
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9Br3O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then subjected to further bromination to introduce the bromomethyl groups at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Major Products
Substitution: Products include iodinated derivatives.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 1,2,5-trimethyl-4-methoxybenzene.
Scientific Research Applications
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene involves its reactivity due to the presence of bromine atoms and the methoxy group. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-bis(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness
1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
135588-90-8 |
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Molecular Formula |
C9H9Br3O |
Molecular Weight |
372.88 g/mol |
IUPAC Name |
1-bromo-2,5-bis(bromomethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-13-9-3-6(4-10)8(12)2-7(9)5-11/h2-3H,4-5H2,1H3 |
InChI Key |
CNLZYJYBYWUZKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Br)CBr |
Origin of Product |
United States |
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